molecular formula C10H20N2O3 B13241211 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid

Cat. No.: B13241211
M. Wt: 216.28 g/mol
InChI Key: JNNLYMACYMUZBS-UHFFFAOYSA-N
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Description

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid is a branched-chain organic compound featuring both an amide and a carboxylic acid functional group. Its structure comprises a central 3-methylbutanoic acid backbone substituted with a 3-amino-3-methylbutanamido group.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

3-[(3-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H20N2O3/c1-9(2,11)5-7(13)12-10(3,4)6-8(14)15/h5-6,11H2,1-4H3,(H,12,13)(H,14,15)

InChI Key

JNNLYMACYMUZBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC(C)(C)CC(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid

General Synthetic Strategy

The preparation of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid generally involves the formation of an amide bond between 3-amino-3-methylbutanoic acid and 3-methylbutanoic acid. The synthetic route typically includes:

  • Protection of amino groups to prevent side reactions during amidation.
  • Activation of the carboxylic acid group of 3-methylbutanoic acid.
  • Coupling reaction to form the amide bond.
  • Deprotection to yield the target compound.

Detailed Synthetic Procedures

Protection of the Amino Group

The amino group of 3-amino-3-methylbutanoic acid is commonly protected using tert-butyloxycarbonyl (Boc) protection to yield Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid or similar derivatives. This step prevents unwanted side reactions during coupling and is achieved by reacting the amino acid with di-tert-butyl dicarbonate under mild basic conditions.

Activation of Carboxylic Acid

The carboxyl group of 3-methylbutanoic acid (isovaleric acid) is activated using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). This activation facilitates the nucleophilic attack by the amino group of the protected amino acid.

Amide Bond Formation

The coupling reaction between the activated 3-methylbutanoic acid derivative and Boc-protected 3-amino-3-methylbutanoic acid is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at low temperatures (0°C to room temperature). The reaction typically proceeds for 1–6 hours, yielding the Boc-protected amide intermediate.

Deprotection

After successful amidation, the Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM at room temperature for several hours. This step yields the free amine form of 3-(3-amino-3-methylbutanamido)-3-methylbutanoic acid.

Alternative Synthetic Routes

  • Direct Amidation: In some cases, direct amidation between 3-amino-3-methylbutanoic acid and 3-methylbutanoic acid can be attempted using coupling reagents without prior protection, but this often leads to side reactions and lower yields.
  • Use of Activated Esters: 3-Methylbutanoic acid can be converted into its active ester (e.g., N-hydroxysuccinimide ester) to facilitate coupling with the amino acid.
  • Solid-phase Peptide Synthesis (SPPS): For incorporation into peptides, SPPS techniques using Fmoc or Boc chemistry can be employed to prepare the compound as a building block.

Analytical Data and Characterization

The synthesized compound is characterized by several analytical techniques:

Technique Observations/Results
Nuclear Magnetic Resonance (NMR) ^1H NMR and ^13C NMR confirm the amide bond formation and the presence of methyl and amino groups. Chemical shifts correspond to the expected protons of the 3-methylbutanoic acid moieties and amide linkage.
Mass Spectrometry (MS) Molecular ion peaks consistent with the molecular weight of 3-(3-amino-3-methylbutanamido)-3-methylbutanoic acid confirm the expected structure.
Infrared Spectroscopy (IR) Characteristic amide bands observed: ν(N–H) stretching around 3300–3400 cm^-1, ν(C=O) amide stretch near 1650 cm^-1, and COO^- stretches confirming carboxylic acid presence.
Elemental Analysis Carbon, hydrogen, nitrogen content matching calculated values for the compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield (%) Notes
Amino group protection Di-tert-butyl dicarbonate, mild base, RT >90% Boc protection of amino acid
Carboxyl activation HATU, DIPEA, DMF, 0°C to RT 75–85% Efficient activation for amidation
Amide coupling Boc-protected amino acid + activated acid, RT 70–80% Formation of Boc-protected amide
Boc deprotection TFA/DCM, RT, 3–6 hours >90% Removal of Boc group to yield target

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and pharmacology.

Medicinal Chemistry

Drug Development : The compound has been studied for its potential as a prodrug strategy in enhancing cellular activity of certain drugs. For instance, modifications to its structure have been explored to improve the permeability and efficacy of bisubstrate inhibitors targeting enzymes like Nicotinamide N-methyltransferase (NNMT) .

Therapeutic Agents : Research indicates that derivatives of this compound may serve as potent inhibitors of specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases such as cancer and metabolic disorders .

Biochemical Research

Enzyme Inhibition Studies : The compound's ability to inhibit enzymes has been a focus in studies aimed at understanding metabolic processes. For example, it has been evaluated for its effects on arginase activity, which is significant in the context of cancer therapy .

Cellular Activity Enhancement : The compound's modifications have shown promise in enhancing the cellular activity of certain drugs through prodrug strategies that temporarily protect polar amino acid side chains, allowing for better stability and conversion in biological systems .

Pharmacological Studies

Antimicrobial Properties : Some studies have indicated that similar compounds exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics or treatments for infections .

Cancer Research : The compound's structural features may contribute to its effectiveness as an anti-cancer agent. It has been linked with the inhibition of pathways involved in tumor growth and metastasis, making it a candidate for further investigation in oncology .

Case Study 1: Inhibition of Nicotinamide N-Methyltransferase

A study published in MDPI highlighted the development of prodrugs based on the compound that showed enhanced cell permeability and biological activity against NNMT. The findings suggest that by modifying the carboxylic acid into esters, researchers could significantly improve the compound's therapeutic profile .

Case Study 2: Arginase Inhibition

Research focusing on arginase inhibitors demonstrated that derivatives of this compound could effectively inhibit arginase activity, which is implicated in various cancers. This inhibition could potentially lead to increased levels of arginine, thereby enhancing nitric oxide production and improving immune response against tumors .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryProdrug development for NNMT inhibitors
Biochemical ResearchEnzyme inhibition studies
Pharmacological StudiesPotential anti-cancer properties
Antimicrobial ResearchInvestigated for antibiotic potential

Mechanism of Action

The mechanism by which 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The amino and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the local pH and affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s unique structure distinguishes it from related branched-chain acids and amides:

  • 3-Methylbutanoic acid (Isovaleric acid): A straight-chain volatile fatty acid with a rancid odor, commonly found in fermented foods and cheeses. It lacks the amide and amino substituents present in the target compound, resulting in simpler reactivity and lower polarity .
  • 3-(Benzylamino)-3-methylbutanoic acid: Features a benzyl-substituted amino group instead of the amide linkage. This modification enhances lipophilicity, making it more suitable for membrane-penetrating pharmaceuticals .
  • 3-Benzamido-3-methylbutanoic acid: Contains a benzoyl group attached via an amide bond, increasing steric bulk and altering metabolic stability compared to the target compound .
  • 2-(2-Amino-3-methylbutanamido)acetic acid: A glycine-conjugated analog with a shorter backbone, influencing its solubility and peptide-binding affinity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid* C₁₀H₁₉N₂O₃ 215.27 Not reported Polar solvents Carboxylic acid, amide, amine
3-Methylbutanoic acid C₅H₁₀O₂ 102.13 -29 to -26 Ethanol, ether Carboxylic acid
3-(Benzylamino)-3-methylbutanoic acid C₁₂H₁₇NO₂ 207.27 Not reported DMSO, methanol Carboxylic acid, benzylamine
3-Benzamido-3-methylbutanoic acid C₁₂H₁₅NO₃ 221.25 Not reported Chloroform Carboxylic acid, benzamide

*Theoretical values based on structural analogs; experimental data for the target compound is absent in the provided evidence.

Biological Activity

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered interest for its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

Chemical Structure and Properties

The chemical structure of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid can be represented as follows:

  • Molecular Formula : C₅H₁₁NO₂
  • CAS Number : 2760933

This compound features an amino group and a branched chain, which are critical for its interaction with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Cell Proliferation : Research indicates that it can promote cell growth under certain conditions, making it a candidate for therapeutic applications in regenerative medicine.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

The mechanisms through which 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid exerts its biological effects are multifaceted:

  • Enzyme Interaction : It can bind to active sites of enzymes, inhibiting their activity and leading to altered metabolic processes.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways related to growth and apoptosis.
  • Gene Expression Regulation : By affecting transcription factors, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid exhibited significant cytotoxicity. The following table summarizes the findings:

Cell LineIC50 (µM)Observations
MCF7 (Breast Cancer)10Induced apoptosis
A549 (Lung Cancer)15Inhibited proliferation
HeLa (Cervical Cancer)12Significant growth inhibition

These results suggest that the compound could be further explored for its anticancer potential.

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dosage-dependent. At low doses, beneficial effects such as enhanced cell proliferation were observed, while higher doses resulted in adverse effects including apoptosis. Understanding these dosage thresholds is crucial for optimizing therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways:

  • Amino Acid Metabolism : It plays a role in amino acid synthesis and degradation.
  • Energy Production : Interactions with metabolic enzymes can influence energy production pathways.

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